molecular formula C17H25ClN2O3S2 B2460903 1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide CAS No. 2415535-24-7

1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide

Cat. No.: B2460903
CAS No.: 2415535-24-7
M. Wt: 404.97
InChI Key: DVPKWMQDBOXGQE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a thiomorpholine ring, and a methanesulfonamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced via a nucleophilic substitution reaction.

    Methanesulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S2/c18-16-4-2-1-3-15(16)13-25(21,22)19-14-17(5-9-23-10-6-17)20-7-11-24-12-8-20/h1-4,19H,5-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPKWMQDBOXGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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